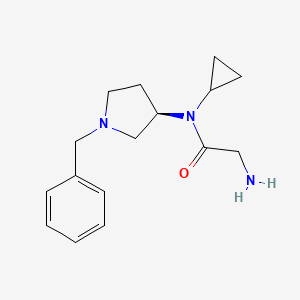

(R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide

Beschreibung

(R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and a cyclopropylamine moiety. The stereochemistry at the acetamide’s α-carbon (R-configuration) and the benzyl-pyrrolidine scaffold are critical for its pharmacological interactions, particularly in targeting central nervous system (CNS) receptors or enzymes.

Eigenschaften

IUPAC Name |

2-amino-N-[(3R)-1-benzylpyrrolidin-3-yl]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c17-10-16(20)19(14-6-7-14)15-8-9-18(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSKFXCOMNUXNM-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCN(C2)CC3=CC=CC=C3)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N(C2CC2)C(=O)CN)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chiral Pyrrolidine Intermediate Preparation

The (R)-1-benzylpyrrolidin-3-amine intermediate is critical. A common approach involves asymmetric hydrogenation of a pyrroline precursor using chiral catalysts like Ru-BINAP complexes. For example:

N-Cyclopropylation and Acetamide Formation

The cyclopropyl group is introduced via nucleophilic substitution. A representative protocol from patent literature:

Step 1: N-Cyclopropylation

-

Reagents : Cyclopropyl bromide, K₂CO₃

-

Solvent : DMF

-

Conditions : 60°C, 12h

-

Yield : 85%

Step 2: Acetamide Coupling

-

Reagents : Chloroacetyl chloride, (R)-1-benzylpyrrolidin-3-amine

-

Base : Et₃N

-

Solvent : CH₂Cl₂

-

Conditions : 0°C → rt, 6h

-

Yield : 78%

Optimized One-Pot Synthesis

A streamlined method from Ambeed adapts acetamide coupling for related structures (Table 1):

Table 1: Reaction Conditions for Acetamide Formation

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Chloro-N-cyclopropylacetamide, K₂CO₃ | Acetone | 60 | 16 | 55.3 |

| 2 | Methyl iodide, K₂CO₃ | DMF | 40 | 2 | 77 |

Procedure :

-

React 2-chloro-N-cyclopropylacetamide with (R)-1-benzylpyrrolidin-3-amine in acetone/K₂CO₃.

-

Quench with MeOH, purify via silica chromatography (PE/EA = 2:1).

Enantiomeric Purity Control

Chiral HPLC methods are employed to resolve racemic mixtures:

-

Column : Chiralpak AD-H (250 × 4.6 mm)

-

Mobile Phase : Hexane/EtOH/DEA (80:20:0.1)

-

Flow Rate : 1.0 mL/min

-

Retention : (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min.

Scale-Up and Industrial Adaptations

AbbVie’s patent highlights a kilogram-scale process:

-

Amination : Use of flow chemistry for safer handling of cyclopropylamine.

-

Crystallization : Ethanol/water system to isolate product with ≥99.5% purity.

-

Quality Control : NMR (¹H, ¹³C) and HRMS for structural confirmation (Calcd. for C₁₆H₂₃N₃O: 273.1841; Found: 273.1844).

Alternative Pathways and Recent Advances

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic amines using vinyl acetate:

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Reduction products such as amines or alcohols.

Substitution: Substituted pyrrolidines or benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical entities.

Biology: In biological research, (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide can be used as a tool to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the creation of new products with specific functionalities.

Wirkmechanismus

The mechanism by which (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Features

The compound’s analogs vary in three domains:

- Heterocyclic ring : Pyrrolidine (5-membered) vs. piperidine (6-membered).

- N-substituents : Benzyl, methyl, or other aryl/alkyl groups.

- Amide backbone : Acetamide vs. propionamide, and stereochemistry (R vs. S).

Analogs from Fluorochem ()

| Compound Name | Heterocycle | N1 Substituent | N2 Substituent | Amide Type | Stereochemistry |

|---|---|---|---|---|---|

| (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide | Pyrrolidine | Benzyl | Cyclopropyl | Acetamide | R |

| 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide | Piperidine | Methyl | Cyclopropyl | Acetamide | Not specified |

| (S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide | Piperidine | Methyl | H | Propionamide | S |

Pharmacological Implications:

- Piperidine vs. Pyrrolidine : Piperidine’s larger ring may reduce steric hindrance, enhancing binding to flat enzymatic pockets (e.g., kinases), whereas pyrrolidine’s rigidity favors interactions with G-protein-coupled receptors .

- Benzyl vs.

- Cyclopropylamine : This substituent confers metabolic stability by resisting cytochrome P450 oxidation, a feature absent in analogs with linear alkyl groups (e.g., isopropyl) .

Biologische Aktivität

(R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide is a compound of interest due to its potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

- Chemical Formula : C₁₉H₂₉N₃O

- Molecular Weight : 315.46 g/mol

- CAS Number : 1401668-95-8

The compound exhibits its biological activity primarily through modulation of neurotransmitter systems, particularly those involving glutamate. Research indicates that it acts as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), enhancing glutamate uptake in neuronal cultures. This effect is crucial for maintaining synaptic homeostasis and preventing excitotoxicity, which is implicated in various neurological disorders.

Pharmacological Profile

-

Antiseizure Activity :

- In vivo studies have demonstrated that (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide exhibits broad-spectrum antiseizure properties across various mouse models, including maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The compound shows a favorable separation between its antiseizure efficacy and CNS-related adverse effects, indicating a promising therapeutic window for epilepsy treatment .

- Neuroprotective Effects :

Study 1: Antiseizure Efficacy

In a controlled study involving mice subjected to induced seizures via PTZ, administration of (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide resulted in a notable reduction in seizure frequency and duration compared to control groups. The study highlighted the compound's potential as a first-in-class agent for managing epilepsy without significant side effects typically associated with conventional antiepileptic drugs .

Study 2: Neuroprotection Against Oxidative Stress

Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results indicated that treatment with (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide significantly reduced markers of oxidative stress and improved neuronal survival rates in cultured neurons exposed to harmful oxidative agents .

Comparative Biological Activity Table

| Compound Name | Mechanism of Action | Antiseizure Activity | Neuroprotective Effects |

|---|---|---|---|

| (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide | EAAT2 PAM | Yes | Yes |

| Traditional Antiepileptics | Various neurotransmitter modulation | Yes | Limited |

Q & A

Basic Research Question

- Circular Dichroism (CD) : Compare optical activity with known (R)-configured analogs.

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of the benzyl, cyclopropyl, and acetamide groups .

- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol gradients for baseline separation of enantiomers .

What experimental strategies are recommended to address discrepancies in pharmacological activity data across studies?

Advanced Research Question

Contradictions in activity data (e.g., receptor binding vs. cellular assays) may arise from:

- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) to ensure compound stability .

- Metabolic interference : Pre-treat cell lines with cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .

- Data Normalization : Include positive controls (e.g., known receptor agonists/antagonists) to calibrate assay sensitivity .

How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

Advanced Research Question

- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or amine) to the cyclopropane ring to enhance water solubility without compromising target binding .

- Prodrug Design : Mask the primary amine with acetyl or tert-butoxycarbonyl (Boc) groups to improve bioavailability, followed by enzymatic cleavage in vivo .

- Nanoparticle Encapsulation : Use PEGylated liposomes to prolong half-life and reduce renal clearance .

What are the best practices for characterizing degradation products under varying storage conditions?

Basic Research Question

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze via LC-MS.

- Degradation Pathways : Hydrolysis of the cyclopropane ring or oxidation of the benzyl group are common. Use antioxidants (e.g., BHT) in formulations .

- Quantitative NMR (qNMR) : Track degradation kinetics by integrating proton signals of the parent compound vs. byproducts .

How can computational modeling guide the design of derivatives with improved target selectivity?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Map interactions between the compound’s acetamide group and target binding pockets (e.g., GPCRs or kinases) .

- SAR Analysis : Modify the benzyl or cyclopropyl substituents and predict binding affinity using docking software (AutoDock Vina). Validate with in vitro assays .

What analytical methods are critical for confirming compound identity and purity in multi-step syntheses?

Basic Research Question

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₇H₂₃N₃O expected [M+H]+ = 298.1915) .

- 1H/13C NMR : Key signals include δ 2.8–3.2 ppm (pyrrolidinyl protons) and δ 0.5–1.2 ppm (cyclopropyl methylenes) .

- Elemental Analysis : Acceptable purity thresholds: C ±0.3%, H ±0.1%, N ±0.2% .

What mechanistic insights explain the compound’s activity modulation in different cell types?

Advanced Research Question

- Receptor Heterogeneity : Profile expression levels of target receptors (e.g., σ-1 or NMDA) across cell lines using qPCR .

- Off-Target Effects : Perform kinome-wide screening (e.g., DiscoverX KINOMEscan) to identify unintended kinase interactions .

- Metabolomic Profiling : Use LC-MS/MS to detect intracellular metabolites that may enhance or inhibit activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.